5-[(4-Hydroxy-2-methylanilino)methylene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
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Overview
Description
5-[(Z)-1-(4-HYDROXY-2-METHYLANILINO)METHYLIDENE]-1-(4-METHYLPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE is a complex organic compound with a unique structure that includes a pyrimidine ring fused with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-1-(4-HYDROXY-2-METHYLANILINO)METHYLIDENE]-1-(4-METHYLPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-2-methylaniline with 4-methylbenzaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then reacted with barbituric acid in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-[(Z)-1-(4-HYDROXY-2-METHYLANILINO)METHYLIDENE]-1-(4-METHYLPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Scientific Research Applications
5-[(Z)-1-(4-HYDROXY-2-METHYLANILINO)METHYLIDENE]-1-(4-METHYLPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(Z)-1-(4-HYDROXY-2-METHYLANILINO)METHYLIDENE]-1-(4-METHYLPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: Known for their broad range of biological activities.
Indole Derivatives: Widely studied for their pharmacological properties.
Pyrimidine Derivatives: Commonly used in medicinal chemistry for drug development.
Uniqueness
What sets 5-[(Z)-1-(4-HYDROXY-2-METHYLANILINO)METHYLIDENE]-1-(4-METHYLPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE apart is its unique combination of functional groups and its potential to interact with multiple biological targets. This makes it a versatile compound with promising applications in various fields.
Properties
Molecular Formula |
C19H17N3O4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
6-hydroxy-5-[(4-hydroxy-2-methylphenyl)iminomethyl]-1-(4-methylphenyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H17N3O4/c1-11-3-5-13(6-4-11)22-18(25)15(17(24)21-19(22)26)10-20-16-8-7-14(23)9-12(16)2/h3-10,23,25H,1-2H3,(H,21,24,26) |
InChI Key |
AXWHKNQDUNPJCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=NC3=C(C=C(C=C3)O)C)O |
Origin of Product |
United States |
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